2-(3-Chlorophenyl)-2-hydroxyacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-hydroxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITRCPVSCQOAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic stability of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile
An In-depth Technical Guide on the Thermodynamic Stability of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile
Abstract
This technical guide provides a comprehensive overview of the thermodynamic stability of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile, a crucial intermediate in pharmaceutical synthesis. The document delves into the intrinsic chemical factors governing its stability, outlines primary decomposition pathways, and discusses the influence of environmental factors such as temperature, pH, light, and oxidizing agents. Detailed, field-proven experimental protocols for assessing thermal and chemical stability, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and accelerated stability studies based on ICH guidelines, are presented. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and application of this compound.
Introduction: The Critical Role of Stability in Pharmaceutical Intermediates
2-(3-Chlorophenyl)-2-hydroxyacetonitrile is a cyanohydrin derivative of significant interest in the pharmaceutical industry, often serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of a chiral center and reactive functional groups makes it a versatile precursor for a range of therapeutic agents. However, like many cyanohydrins, its utility is intrinsically linked to its thermodynamic stability. A thorough understanding of its stability profile is paramount for ensuring product quality, reproducibility of synthetic processes, and the safety of personnel.
This guide provides a detailed exploration of the factors governing the thermodynamic stability of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile, offering both theoretical insights and practical experimental methodologies for its assessment.
The Chemical Nature of Cyanohydrin Instability
Cyanohydrins, or α-hydroxynitriles, are a class of organic compounds characterized by the presence of a hydroxyl and a cyano group attached to the same carbon atom. Their stability is largely dictated by the equilibrium of their formation reaction from an aldehyde or ketone and hydrogen cyanide. This reaction is reversible, and the stability of the cyanohydrin is influenced by the electronic and steric nature of the substituents on the carbonyl carbon.
For 2-(3-Chlorophenyl)-2-hydroxyacetonitrile, the key structural features influencing its stability are the aromatic ring and the electron-withdrawing chloro substituent. The chlorine atom at the meta position of the phenyl ring exerts a weak deactivating inductive effect on the aromatic ring.[1][2][3][4]
Primary Decomposition Pathways
The principal route of degradation for 2-(3-Chlorophenyl)-2-hydroxyacetonitrile is retro-cyanohydrin formation, which is the reverse of its synthesis. This decomposition is primarily influenced by heat and pH.
Thermal Decomposition
Upon heating, 2-(3-Chlorophenyl)-2-hydroxyacetonitrile is expected to decompose into 3-chlorobenzaldehyde and highly toxic hydrogen cyanide gas.[5][6] This thermal lability necessitates careful temperature control during synthesis, purification, and storage.
Hydrolytic Decomposition (pH-Dependent)
The stability of cyanohydrins in aqueous media is highly dependent on pH. In neutral to alkaline conditions, the equilibrium shifts towards the starting materials, leading to the release of 3-chlorobenzaldehyde and cyanide ions.[7] Conversely, acidic conditions tend to stabilize the cyanohydrin.
Caption: Primary decomposition pathway of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile.
Factors Influencing Thermodynamic Stability
A comprehensive stability assessment must consider various environmental factors that can accelerate the degradation of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile.
-
Temperature: As a thermally labile compound, elevated temperatures will significantly increase the rate of decomposition. Long-term storage should be at controlled, and likely refrigerated, temperatures.
-
pH: The compound is most stable in acidic conditions. Exposure to neutral or basic aqueous solutions should be minimized to prevent hydrolysis.
-
Light (Photostability): Aromatic compounds can be susceptible to photodegradation.[8] Photostability studies are crucial to determine if the compound requires protection from light during storage and handling.
-
Oxidizing Agents: The presence of oxidizing agents could potentially lead to the degradation of the molecule, although specific pathways are not well-documented for this compound.
Experimental Assessment of Thermodynamic Stability
A robust evaluation of the thermodynamic stability of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile requires a combination of thermoanalytical and chromatographic techniques.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the melting point, purity, and thermal decomposition profile of a substance.[9][10]
-
Sample Preparation: Accurately weigh 2-5 mg of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile into a hermetically sealed aluminum pan.
-
Instrument Setup:
-
Reference: An empty, hermetically sealed aluminum pan.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp up to 300°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Determine the onset and peak temperatures of any endothermic (melting) or exothermic (decomposition) events.
-
Integrate the peak areas to quantify the enthalpy changes associated with these events.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition and volatilization.[9][11]
-
Sample Preparation: Accurately weigh 5-10 mg of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp up to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Generate a plot of mass loss (%) versus temperature.
-
Determine the onset temperature of decomposition, corresponding to the initial significant mass loss.
-
Quantify the percentage of mass loss at different temperature intervals.
-
Caption: Workflow for the thermal analysis of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile.
Accelerated Stability Studies (Forced Degradation)
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways under various stress conditions.[12][13]
-
Sample Preparation: Prepare solutions of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile (e.g., 1 mg/mL) in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid sample at 80°C for 48 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
High-Performance Liquid Chromatography (HPLC) for Stability Assessment
A validated, stability-indicating HPLC method is crucial for quantifying the parent compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be able to separate the parent compound from its primary degradation product, 3-chlorobenzaldehyde, and any other potential impurities.
Data Interpretation and Expected Outcomes
The following table summarizes the expected outcomes from the stability testing of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile.
| Stability Test | Parameter Measured | Expected Outcome |
| DSC | Melting Point, Decomposition Temperature | A sharp endotherm corresponding to the melting point, followed by an exotherm indicating decomposition. |
| TGA | Mass Loss vs. Temperature | Significant mass loss corresponding to the release of HCN and formation of 3-chlorobenzaldehyde. |
| Accelerated Stability | Degradation under Stress Conditions | Significant degradation under basic and thermal stress. Moderate to low degradation under acidic, oxidative, and photolytic stress. |
| HPLC | Purity and Degradation Products | The primary degradation product observed will be 3-chlorobenzaldehyde. |
Safe Handling and Storage Recommendations
Given the thermal and pH lability of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile and its potential to release hydrogen cyanide, strict safety protocols and optimized storage conditions are imperative.
-
Handling: All manipulations should be performed in a well-ventilated fume hood.[6][14] Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn.[6] Avoid heating the compound unnecessarily.[5]
-
Storage: The compound should be stored in a cool, dry, and dark place, preferably in a refrigerator.[6] The container should be tightly sealed to prevent exposure to moisture and air. Storage in an inert atmosphere (e.g., under nitrogen or argon) is recommended for long-term stability.
-
Incompatibilities: Avoid contact with strong bases, strong acids, and oxidizing agents.[6]
Conclusion
2-(3-Chlorophenyl)-2-hydroxyacetonitrile is a valuable but inherently unstable molecule. Its thermodynamic stability is primarily challenged by elevated temperatures and neutral to basic pH conditions, leading to decomposition into 3-chlorobenzaldehyde and hydrogen cyanide. A comprehensive understanding of these stability limitations, coupled with rigorous experimental evaluation using techniques such as DSC, TGA, and stability-indicating HPLC methods, is essential for its effective and safe use in research and development. The protocols and insights provided in this guide serve as a robust framework for establishing appropriate handling, storage, and processing conditions, thereby ensuring the quality and safety of subsequent synthetic applications.
References
-
Cole-Parmer. (2004). Material Safety Data Sheet - Acetone cyanohydrin. [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
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New Jersey Department of Health. Hazard Summary: Acetone Cyanohydrin. [Link]
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LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. [Link]
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Yadav, P., & Goutam, M. P. (2020). Recent updates on analytical methods for detection of cyanide in human blood. International Journal of Medical Toxicology & Legal Medicine, 23(1and2), 124-131. [Link]
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Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. [Link]
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INCHEM. (2001). ICSC 1026 - Ethylene Cyanohydrin. [Link]
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Chemistry Stack Exchange. (2014). The role of halogens in electrophilic aromatic substitution. [Link]
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Lumen Learning. Organic Chemistry II - 14.3. Substituent Effects. [Link]
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Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
ResearchGate. (2013). Quantification of α-ketoglutarate cyanohydrin in swine plasma by ultra-high performance liquid chromatography tandem mass spectrometry. [Link]
-
Global Scientific Journal. (2022). Recent advances in analytical methods for cyanide determination in different matrices: A Review. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]
-
DiVA portal. (2007). Efficient Synthesis and Analysis of Chiral Cyanohydrins. [Link]
-
Bhattacharya, R., et al. (2013). Accelerated stability and bioassay of a new oral α-ketoglutarate formulation for treating cyanide poisoning. Pharmaceutical Biology, 52(2), 234-240. [Link]
-
PubMed. (2014). Accelerated stability and bioassay of a new oral α-ketoglutarate formulation for treating cyanide poisoning. [Link]
-
ACS Publications. (2024). Cyanohydrin Equilibria Implicate Non-Aromatic Aldehydes in Photochemical Production of Oceanic Carbon Monoxide. [Link]
-
PubChem. 2-(3-chlorophenyl)-2-hydroxyacetonitrile. [Link]
-
PubChem. Hydroxyacetonitrile. [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]
-
ECETOC. (1993). Cyanides of Hydrogen, Sodium and Potassium, and Acetone Cyanohydrin. [Link]
-
Atmospheric Measurement Techniques. (2024). Calibration of hydroxyacetonitrile (HOCH2CN) and methyl isocyanate (CH3NCO) isomers using I− chemical ionization mass spectrometry (CIMS). [Link]
-
Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Link]
-
USF Scholarship Repository. (2024). The Radical Oxidation of Hydroxyacetone: An Insight into the Reaction Mechanism and Potential Tetraoxide Intermediates. [Link]
-
MDPI. (2020). Oxidative Degradation of High-Molar-Mass Hyaluronan: Effects of Some Indole Derivatives to Hyaluronan Decay. [Link]
-
EPA NEPIC. (1984). Determination Of The Thermal Decomposition Properties Of 20 Selected Hazardous Organic Compounds. [Link]
-
ResearchGate. (2002). Degradation of acetonitrile residues using oxidation processes. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (2002). Kinetics and mechanism of the aminolysis of aryl phenyldithioacetates in acetonitrile. [Link]
-
Particle Technology Labs. (2021). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). [Link]
-
Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. [Link]
-
Henven. Simultaneous Thermal Analyzer | STA (TGA and DSC) Thermal Analysis. [Link]
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MDPI. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. [Link]
-
PMC. (2025). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. [Link]
-
Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]
-
ResearchGate. (2024). Calibration of Hydroxyacetonitrile (HOCH 2 CN) and Methyl isocyanate (CH 3 NCO) Isomers using I - Chemical Ionization Mass Spectrometry (CIMS). [Link]
-
ResearchGate. (2021). Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. [Link]
-
ScholarWorks at WMU. (1964). Kinetics of the Thermal Decomposition of Acetonitrile. [Link]
-
ACS Publications. (1984). Displacement, Proton Transfer, or Hydrolysis? Mechanistic Control of Acetonitrile Reactivity by Stepwise Solvation of Reactants. [Link]
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Chemo-Enzymatic Architectures: A Technical Guide to 3-Chlorobenzaldehyde Cyanohydrin Derivatives
This technical guide synthesizes current methodologies for the chemo-enzymatic synthesis and application of 3-chlorobenzaldehyde cyanohydrin derivatives. It is designed for researchers in medicinal chemistry and process development.
Executive Summary
The 3-chlorobenzaldehyde cyanohydrin scaffold represents a critical junction in the synthesis of chiral pharmaceutical intermediates.[1] The presence of the chlorine atom at the meta position enhances lipophilicity and metabolic stability compared to unsubstituted analogs, making it a privileged motif in the design of
This guide details the transition from traditional chemical synthesis to high-fidelity enzymatic protocols using Hydroxynitrile Lyases (HNLs), providing a roadmap for generating high-enantiomeric excess (ee) intermediates like (R)-3-chloromandelic acid and 3-chlorophenylglycine .[1]
The Strategic Scaffold: Why 3-Chloro?
In drug design, the 3-chloro substituent on an aromatic ring serves two primary functions:
-
Metabolic Blocking: It prevents hydroxylation at the metabolically vulnerable meta position, extending the half-life of the pharmacophore.
-
Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of adjacent functional groups (e.g., phenols or amines), altering receptor binding affinity.
The cyanohydrin derivative acts as a divergent node, allowing access to three distinct chemical classes:
Synthesis Methodologies: Chemical vs. Enzymatic
Achieving high optical purity is the primary challenge. While chemical catalysis (e.g., Ti-Salen complexes) is effective, it often requires low temperatures and strictly anhydrous conditions. Biocatalysis offers a robust alternative with superior enantioselectivity.
Comparative Workflow
The following diagram contrasts the chemical and enzymatic routes, highlighting the efficiency of the biocatalytic pathway.
Figure 1: Comparison of chemical vs. enzymatic synthesis routes. The enzymatic route utilizing Hydroxynitrile Lyases (HNL) offers superior stereocontrol under mild conditions.
The Biocatalytic Advantage
For 3-chlorobenzaldehyde, (R)-selective Hydroxynitrile Lyases (HNLs) from Prunus amygdalus (PaHNL) or recombinant Arabidopsis thaliana (AtHNL) are preferred.[1]
-
Reaction System: A biphasic system (Methyl tert-butyl ether [MTBE] / Citrate Buffer pH 4.[1]0) is critical.
-
Mechanistic Insight: The low pH suppresses the spontaneous, non-selective chemical background reaction, ensuring that the only cyanohydrin formed is enzyme-catalyzed and chiral.
Downstream Transformations & Pharmaceutical Applications
Once the chiral cyanohydrin is secured, it serves as a precursor for several high-value intermediates.
Reaction Pathways
The versatility of the nitrile group allows for hydrolysis, reduction, or displacement.
Figure 2: Divergent synthesis pathways from the cyanohydrin core, leading to key pharmaceutical intermediates.[1]
Key Derivatives
| Derivative | Reaction Type | Pharmaceutical Application |
| (R)-3-Chloromandelic Acid | Hydrolysis | Chiral Resolving Agent: Used to separate racemic amines.[1] Intermediate: Precursor for anti-thrombotic agents and semi-synthetic antibiotics. |
| 3-Chlorophenylglycine | Strecker/Hydrolysis | Peptide Mimetics: Incorporated into peptide drugs to increase resistance to proteolytic degradation.[1] |
| Amino Alcohol | Reduction |
Experimental Protocols
Protocol A: Biocatalytic Synthesis of (R)-3-Chlorobenzaldehyde Cyanohydrin
Based on methodologies adapted from AtHNL catalysis in micro-aqueous systems.
Reagents:
-
3-Chlorobenzaldehyde (10 mmol)[1]
-
HCN source (KCN + Citric acid or TMSCN)[1]
-
Arabidopsis thaliana HNL (AtHNL) - crude lysate or immobilized[1]
-
Solvent: MTBE (saturated with 50 mM citrate buffer, pH 4.0)
Step-by-Step:
-
Preparation: Dissolve 3-chlorobenzaldehyde (1.40 g, 10 mmol) in 20 mL of buffer-saturated MTBE.
-
Acidification: Add 1 mL of 50 mM citrate buffer (pH 4.0). Critical: Low pH prevents racemic background reaction.[1]
-
Initiation: Add AtHNL enzyme preparation (approx. 500 U).
-
Cyanide Addition: Slowly add HCN (15 mmol) via syringe pump over 1 hour at 0°C to 5°C. Safety: Perform in a well-ventilated fume hood with HCN sensors.
-
Monitoring: Monitor consumption of aldehyde via GC or HPLC (Chiralcel OD-H column).
-
Workup: Filter off enzyme/support. Dry organic phase over Na₂SO₄. Evaporate solvent under reduced pressure to yield the crude cyanohydrin.
Protocol B: Hydrolysis to (R)-3-Chloromandelic Acid
Step-by-Step:
-
Dissolution: Dissolve the crude (R)-cyanohydrin in conc. HCl (12 M).
-
Hydrolysis: Heat to 50°C for 4 hours. The nitrile hydrolyzes first to the amide, then to the acid.
-
Extraction: Cool to room temperature. Extract with Ethyl Acetate (3x).
-
Purification: Recrystallize from toluene/hexane to obtain pure (R)-3-chloromandelic acid.
Safety & Handling
-
Cyanide Hazard: All reactions involving KCN, TMSCN, or HCN must be performed in a functioning fume hood. Personnel must carry personal HCN detectors.
-
Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
-
Skin Contact: 3-chlorobenzaldehyde is a skin irritant; appropriate PPE (nitrile gloves, goggles) is mandatory.
References
-
Biocatalytic Synthesis of Chiral Cyanohydrins. Applied and Environmental Microbiology. Describes the use of Arabidopsis thaliana HNL in micro-aqueous systems for substituted benzaldehydes. [1]
-
The Synthesis of Chiral Cyanohydrins by Oxynitrilases. Trends in Biotechnology. A comprehensive review of HNL applications in pharmaceutical synthesis.
-
Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase. ACS Omega. Discusses HNL variants for chlorobenzaldehyde substrates. [1]
-
Enantiomeric 3-chloromandelic acid system. Journal of Pharmaceutical Sciences. Details the physical properties and polymorphism of 3-chloromandelic acid.
-
Functionalization of 3-Chlorobenzaldehyde. Synthesis. Covers chemical derivatization strategies for the 3-chloro scaffold.
Sources
Technical Guide: Structural and Functional Divergence of 2-Chloro and 3-Chloromandelonitrile Isomers
Topic: Difference between 2-chloro and 3-chloromandelonitrile isomers Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of pharmaceutical intermediates, chloromandelonitriles represent a critical class of cyanohydrins used as chiral synthons for
This guide delineates the physicochemical, mechanistic, and analytical differences between these isomers. While 2-Cl-MN is the requisite scaffold for Clopidogrel, 3-Cl-MN serves as a distinct chiral building block and a potential process impurity that requires rigorous analytical control.
Chemical Identity and Physicochemical Properties[1][2][3][4][5]
The fundamental difference lies in the chlorine substitution pattern on the phenyl ring relative to the cyanohydrin moiety. This ortho vs. meta positioning significantly alters the steric and electronic environment of the nitrile group.
Comparative Property Table
| Feature | 2-Chloromandelonitrile | 3-Chloromandelonitrile |
| Structure | Ortho-substituted | Meta-substituted |
| CAS Number | 13312-84-0 | 97070-75-2 |
| Molecular Formula | C | C |
| Molecular Weight | 167.59 g/mol | 167.59 g/mol |
| Primary Application | Clopidogrel Intermediate | General Chiral Synthon / Impurity |
| Electronic Effect | Inductive (-I) + Steric Hindrance | Inductive (-I) only (remote) |
| Key NMR Signal ( | Complex aromatic multiplet (7.2–7.6 ppm) | Distinct singlet at |
Synthesis and Reactivity Profiles[2][6][7][8]
The "Ortho Effect" in 2-Chloromandelonitrile
The ortho-chlorine atom in 2-Cl-MN exerts a profound steric effect on the adjacent cyanohydrin group. In the context of enzymatic synthesis (using Hydroxynitrile Lyases, HNLs), this steric bulk challenges the enzyme's active site, often requiring evolved variants (e.g., Parafontaria laminata HNL mutants) to achieve high enantioselectivity (
Mechanistic Implication:
-
Hydrolysis: The steric bulk retards nucleophilic attack at the nitrile carbon during chemical hydrolysis, making enzymatic routes (Nitrilases) highly preferred for mild conversion to (R)-2-chloromandelic acid.
-
Stability: The ortho substituent can destabilize the cyanohydrin equilibrium, favoring the dissociation back to 2-chlorobenzaldehyde and HCN under basic conditions more readily than the meta isomer.
3-Chloromandelonitrile: The Meta-Isomer
In 3-Cl-MN, the chlorine atom is removed from the immediate vicinity of the reaction center.
-
Reactivity: It generally exhibits faster hydrolysis kinetics chemically due to reduced steric hindrance.
-
Enzymatic Recognition: It is often a substrate for a broader range of wild-type nitrilases and HNLs because it fits more easily into standard hydrophobic pockets.
Clopidogrel Synthesis Pathway (Visualization)
The following diagram illustrates the critical role of 2-Cl-MN and how 3-Cl-MN acts as an off-pathway impurity.
Figure 1: Synthetic pathway highlighting the divergence between the target 2-isomer and the 3-isomer impurity.
Analytical Differentiation
Distinguishing these isomers is critical for quality control (QC) in Clopidogrel manufacturing, as the 3-isomer is a difficult-to-remove structural isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The most definitive identification method is
-
3-Chloromandelonitrile:
-
Diagnostic Peak: A singlet (or narrow doublet) at
7.55 ppm . This corresponds to the proton at position 2 (between the Cl and the cyanohydrin attachment), which has no ortho neighbors to split it significantly. -
Full Spectrum (CDCl
): 7.55 (s, 1H), 7.43-7.37 (m, 3H), 5.54 (s, 1H, -CH OH).
-
-
2-Chloromandelonitrile:
-
Pattern: Lacks the isolated singlet in the aromatic downfield region. The aromatic protons appear as a complex multiplet (7.2–7.6 ppm) due to strong ortho and meta coupling to the chlorine and the alkyl chain.
-
Chromatographic Separation (HPLC)
Separation on standard C18 columns can be challenging due to similar lipophilicity.
-
Stationary Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP) columns are recommended over C18. These phases exploit
- interactions, which differ between ortho and meta substitutions. -
Chiral HPLC: Essential for determining enantiomeric excess (ee). Columns like Chiralcel OD-H or Chiralpak AD-H are standard. The 2-isomer typically elutes with a different retention factor (
) due to the "ortho effect" altering the molecule's ability to dock into the chiral selector's cavity.
Experimental Protocol: Enzymatic Synthesis Screening
To validate the specificity for the 2-isomer, the following protocol is recommended for screening HNL activity.
Objective: Determine the enantioselectivity of an HNL variant for 2-chlorobenzaldehyde vs. 3-chlorobenzaldehyde.
-
Reagent Prep: Prepare 50 mM stocks of 2-chlorobenzaldehyde and 3-chlorobenzaldehyde in MTBE (Methyl tert-butyl ether).
-
Buffer System: 0.1 M Citrate buffer (pH 3.5). Note: Low pH suppresses spontaneous (racemic) chemical hydrocyanation.
-
Reaction Assembly:
-
Mix 500 µL Buffer + 500 µL Organic Phase (containing aldehyde).
-
Add 100 mM KCN (Caution: Toxic).
-
Initiate with 10 U of purified HNL enzyme.
-
-
Sampling: At
min and min, withdraw 50 µL of the organic phase. -
Derivatization: Acylate with acetic anhydride/pyridine if using GC, or dilute in isopropanol for Chiral HPLC.
-
Data Analysis: Calculate Conversion (%) and Enantiomeric Excess (% ee).
-
Expectation: High ee (>95%) for 2-Cl-MN with P. laminata HNL; variable ee for 3-Cl-MN depending on enzyme pocket fit.
-
Safety and Handling (Cyanohydrins)
Both isomers are cyanohydrins , meaning they are in equilibrium with their parent aldehyde and hydrogen cyanide (HCN).
-
Hazard: Fatal if swallowed, inhaled, or absorbed through skin.
-
Stability: unstable at pH > 6.0. Spontaneous decomposition releases HCN gas.
-
Storage: Store at -20°C under Argon/Nitrogen. Acidify slightly (trace HCl) to stabilize the cyanohydrin functionality.
References
-
Nuylert, A., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega. Link[1][2]
-
DeSantis, G., et al. (2011). Nitrilases and methods for their use. U.S. Patent 8,906,663. (Provides NMR data for 3-chloromandelonitrile). Link
-
BOC Sciences. 2-Chloromandelonitrile Product Data. (Confirming CAS and physical properties).
-
ChemicalBook. 3-Chloromandelonitrile Properties and CAS. Link
Sources
Methodological & Application
Application Note: Enantioselective Synthesis of (R)-3-Chloromandelonitrile using Hydroxynitrile Lyase (PaHNL)
Executive Summary
This application note details the protocol for the asymmetric synthesis of (R)-3-chloromandelonitrile from 3-chlorobenzaldehyde using (R)-Hydroxynitrile Lyase (HNL) derived from Prunus amygdalus (PaHNL).
(R)-3-chloromandelonitrile is a critical chiral synthon used in the manufacture of semi-synthetic antibiotics, glycolic acid derivatives, and intermediates for monoamine reuptake inhibitors. While chemical cyanohydrin synthesis yields racemates, HNL biocatalysis offers theoretical yields of 100% with enantiomeric excess (ee) >98%.
Key Technical Differentiator: This protocol utilizes a biphasic reaction system (MTBE/Citrate Buffer) at low pH (3.5–4.0). This specific environment is engineered to suppress the spontaneous, non-selective chemical background reaction, ensuring high optical purity.
Mechanistic Principles & Experimental Design
To achieve high enantioselectivity, one must understand the competition between the enzymatic and non-enzymatic pathways.
The Competitive Landscape
The addition of cyanide to an aldehyde is a reversible equilibrium.
-
Enzymatic Pathway (Desired): PaHNL catalyzes the stereoselective addition of HCN to the Si-face of the aldehyde, yielding the (R)-cyanohydrin.
-
Chemical Pathway (Undesired): Cyanide ions (
) catalyze a base-mediated nucleophilic attack. This reaction is racemic and spontaneous at neutral/alkaline pH.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| pH | 3.5 – 4.0 | Crucial. The chemical background reaction is base-catalyzed.[1] Below pH 4.5, the chemical rate is negligible, while PaHNL retains activity (isoelectric point ~4.5-5.0). |
| Solvent | Biphasic (MTBE/Aq) | 3-chlorobenzaldehyde has low water solubility. A biphasic system (Methyl tert-butyl ether) acts as a substrate reservoir and extracts the product, shifting equilibrium toward synthesis. |
| Temperature | 0°C – 5°C | Lower temperatures suppress the chemical background reaction significantly more than the enzymatic rate, enhancing final ee. |
| Enzyme Source | PaHNL | Prunus amygdalus HNL is strictly (R)-selective. Note: Hevea brasiliensis (HbHNL) is (S)-selective and must not be used for this target. |
Visualizing the Pathway
The following diagram illustrates the kinetic competition and the biphasic workflow.
Caption: Kinetic competition between spontaneous racemization (red) and HNL-catalyzed enantioselective synthesis (green).
Detailed Protocol: Biphasic Synthesis
Materials Required
-
Enzyme: PaHNL (commercial preparation or almond meal extract). Activity > 50 U/mg.
-
Substrate: 3-chlorobenzaldehyde (98%+ purity).
-
Cyanide Source: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN).[2]
-
Buffer: 50 mM Sodium Citrate buffer, pH 3.5.
-
Organic Solvent: Methyl tert-butyl ether (MTBE) or Diisopropyl ether (DIPE).
-
Acid: Citric acid (for pH adjustment).
Preparation of Reagents
-
Buffer Preparation: Prepare 50 mM sodium citrate buffer. Adjust pH strictly to 3.5 using concentrated citric acid.
-
Solvent Saturation: Shake the MTBE with a portion of the citrate buffer in a separatory funnel. Discard the aqueous layer. This prevents the organic solvent from stripping water from the enzyme micro-environment during the reaction.
-
HCN Generation (In-situ): Warning: HCN is lethal. This protocol uses KCN in acidic buffer to generate HCN in situ. All work must be performed in a functioning fume hood with HCN detectors.
Reaction Procedure (Batch Mode)
-
Aqueous Phase Setup:
-
In a round-bottom flask, dissolve KCN (1.5 equivalents relative to aldehyde) in 50 mM Citrate Buffer (pH 3.5).
-
Note: The pH will rise upon adding KCN. Readjust immediately to pH 3.5–4.0 using citric acid.
-
Add PaHNL enzyme preparation (approx. 100–200 U per mmol of substrate).
-
-
Organic Phase Addition:
-
Dissolve 3-chlorobenzaldehyde (100 mM final concentration relative to total volume) in the buffer-saturated MTBE.
-
Add the organic phase to the aqueous enzyme mixture. Ratio of Org:Aq is typically 1:1 or 2:1.
-
-
Incubation:
-
Stir vigorously (magnetic stirring) to create a fine emulsion. The reaction rate is mass-transfer limited; high interfacial area is required.
-
Temperature: Maintain at 4°C (ice bath or cryostat).
-
Time: 2 – 6 hours.[3] Monitor conversion via HPLC.
-
-
Work-up:
-
Stop stirring and allow phases to separate.
-
Remove the organic layer (contains product).
-
Extract the aqueous layer twice with fresh MTBE.
-
Combine organic layers and dry over anhydrous
.[4] -
Stabilization: Add a trace of acid (e.g., 0.1% acetic acid) to the organic phase before evaporation to prevent racemization during concentration.
-
Analytical Method (Chiral HPLC)[4][5][6][7]
To validate the enantiomeric excess (ee), use normal-phase chiral HPLC.
-
Column: Daicel Chiralcel OD-H or Chiralcel OJ-H (250 x 4.6 mm).
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic absorption) or 220 nm.
-
Temperature: 25°C.
Expected Retention Times (Approximate for OD-H):
-
(S)-3-chloromandelonitrile: ~12.5 min
-
(R)-3-chloromandelonitrile: ~15.2 min
-
3-chlorobenzaldehyde (Substrate): ~6.0 min
Note: Retention times vary by column age and exact mobile phase composition. Inject a racemic standard (prepared chemically without enzyme) to establish baseline separation.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the biphasic enzymatic synthesis and quality control.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Enantiomeric Excess (<90%) | pH too high (>5.0) | The chemical background reaction is competing.[2] Re-check buffer pH and ensure it is < 4.0. |
| Low Conversion | Enzyme inhibition or inactivation | 3-chlorobenzaldehyde can be inhibitory at high concentrations. Try fed-batch addition of the aldehyde. |
| Racemization during Workup | pH shift during evaporation | Cyanohydrins are unstable. Ensure the organic phase is slightly acidic (add 0.01% H2SO4 or Acetic Acid) before rotary evaporation. |
| Emulsion won't separate | Protein denaturation | Centrifuge the mixture at 3000 x g for 5 minutes or filter through a Celite pad. |
References
-
Griengl, H., et al. (2000). "Enzymatic synthesis of chiral cyanohydrins." Tetrahedron, 56(7), 1047-1058.
-
Asano, Y., et al. (2005). "Screening for New Hydroxynitrilases from Plants." Bioscience, Biotechnology, and Biochemistry, 69(12), 2349–2357.
-
Glieder, A., et al. (2003).[5] "Comprehensive Step-by-Step Engineering of an (R)-Hydroxynitrile Lyase for Large-Scale Asymmetric Synthesis." Angewandte Chemie International Edition, 42(39), 4815-4818.
-
Hajnal, I., et al. (2016). "Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review." Organic & Biomolecular Chemistry, 14, 5549-5560.
Sources
- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 2. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Note: Leveraging 3-Chloromandelonitrile as a Versatile Chiral Precursor for the Synthesis of β-Amino Alcohols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
β-amino alcohols are a privileged structural motif, integral to a vast array of pharmaceuticals, natural products, and chiral auxiliaries.[1][2] Their synthesis, particularly in an enantiomerically pure form, remains a significant objective in medicinal and process chemistry. This application note details the strategic use of 3-chloromandelonitrile, a readily accessible cyanohydrin, as a versatile building block for the diastereoselective synthesis of 1-(3-chlorophenyl)-2-aminoethanols. We present a comprehensive guide covering the underlying chemical principles, a detailed experimental protocol for the reduction of the nitrile moiety, and critical safety considerations for handling cyanohydrins and potent reducing agents. The methodologies described herein are designed to be robust, scalable, and adaptable for drug discovery and development pipelines.
Introduction: The Strategic Value of 3-Chloromandelonitrile
The 1,2-amino alcohol framework is a cornerstone of modern pharmacology, found in drugs spanning various therapeutic areas.[2] Traditional synthetic routes often involve multi-step sequences or the use of expensive starting materials. Cyanohydrins, such as 3-chloromandelonitrile, offer a convergent and efficient entry point to this valuable scaffold.[3]
3-Chloromandelonitrile possesses three key features that make it an attractive precursor:
-
A Latent Aminomethyl Group: The nitrile functionality is a stable precursor to a primary amine, which can be unmasked in a single reductive step.
-
An Intrinsic Stereocenter: The hydroxyl-bearing carbon is a chiral center, which can be used to direct the stereochemical outcome of subsequent transformations.
-
A Halogenated Aromatic Ring: The chloro-substituent provides a handle for further synthetic diversification through cross-coupling reactions, enabling the generation of diverse compound libraries.
This guide focuses on the direct reduction of the nitrile group to form the vicinal amino alcohol, a transformation that is both powerful and requires careful control to achieve the desired stereochemical outcome.
Chemical Principles and Synthetic Strategy
The core transformation is the reduction of the nitrile group of 3-chloromandelonitrile to a primary amine. This is typically achieved using powerful hydride-donating reagents like lithium aluminum hydride (LiAlH₄) or borane complexes.
dot
Caption: Overall synthetic transformation.
Mechanism of Nitrile Reduction with LiAlH₄
The reduction of a nitrile with LiAlH₄ proceeds via the sequential addition of hydride ions. The aluminum is a powerful Lewis acid that coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon. This is followed by hydride transfer. The resulting imine-aluminum complex is then further reduced to the amine. A careful aqueous work-up is required to quench the excess reagent and hydrolyze the aluminum-amine complexes to liberate the final product.
The Critical Aspect of Diastereoselectivity
When starting with racemic 3-chloromandelonitrile, the reduction creates a new stereocenter at the aminomethyl carbon, resulting in a mixture of two diastereomers: (syn and anti).
The stereochemical outcome is dictated by the relative orientation of the existing stereocenter and the incoming nucleophile (hydride). The hydroxyl group plays a crucial directing role through a mechanism known as chelation control . The lithium cation (from LiAlH₄) can coordinate with both the hydroxyl oxygen and the nitrile nitrogen, forming a rigid five-membered ring intermediate. This chelation locks the conformation of the molecule, forcing the hydride to attack from the less sterically hindered face, often leading to a high preference for the syn diastereomer.
dot
Caption: Chelation-controlled reduction model.
Understanding and controlling this diastereoselectivity is paramount for applications where a single stereoisomer is required. Factors influencing the diastereomeric ratio include the choice of reducing agent, solvent, and temperature.
Experimental Protocols
Critical Safety and Handling Precautions
Hazard Assessment:
-
3-Chloromandelonitrile: As a cyanohydrin, this compound is acutely toxic if ingested, inhaled, or in contact with skin.[4][5] It can release hydrogen cyanide (HCN) gas, especially under acidic or basic conditions or upon heating. All manipulations must be performed in a certified chemical fume hood.
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
Required Personal Protective Equipment (PPE):
-
Flame-resistant lab coat.
-
Chemical splash goggles and a full-face shield.
-
Heavy-duty, chemical-resistant gloves (e.g., nitrile).
-
Ensure a Class D fire extinguisher (for combustible metals) is accessible.
Waste Disposal:
-
All cyanohydrin-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional guidelines.
-
LiAlH₄ waste must be quenched carefully by slow, controlled addition of a quenching agent like ethyl acetate, followed by methanol and then water, all under cooling.
Protocol: Synthesis of 2-Amino-1-(3-chlorophenyl)ethanol
This protocol describes the reduction of racemic 3-chloromandelonitrile to the corresponding β-amino alcohol.
Materials:
-
3-Chloromandelonitrile (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄), 1.0 M solution in THF (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
Sodium hydroxide (NaOH), 15% (w/v) aqueous solution
-
Diatomaceous earth (Celite®)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add LiAlH₄ solution (2.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 3-chloromandelonitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Quenching (Caution: Exothermic and Gas Evolution): Cool the reaction mixture back down to 0 °C. Quench the reaction by the slow, dropwise addition of deionized water (X mL), followed by 15% NaOH solution (X mL), and finally deionized water (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser work-up. A granular white precipitate of aluminum salts should form.
-
Filtration: Add an equal volume of ethyl acetate to the flask and stir vigorously for 15 minutes. Filter the resulting suspension through a pad of diatomaceous earth to remove the aluminum salts. Rinse the filter cake thoroughly with additional ethyl acetate.
-
Extraction and Drying: Transfer the filtrate to a separatory funnel. If two layers are present, separate them and extract the aqueous layer twice more with ethyl acetate. Combine all organic layers and dry over anhydrous MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude β-amino alcohol can be purified by column chromatography on silica gel or by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Data Presentation and Expected Results
The success of the synthesis is evaluated based on yield, purity, and characterization of the final product.
| Parameter | Expected Result | Analytical Method |
| Physical Appearance | White to off-white solid or viscous oil | Visual Inspection |
| Yield | 75-90% | Gravimetric Analysis |
| Purity | >95% (after purification) | HPLC, ¹H NMR |
| Diastereomeric Ratio | syn:anti > 10:1 | ¹H NMR Analysis |
| ¹H NMR (CDCl₃) | Characteristic peaks for aromatic, methine (CH-OH), and aminomethylene (CH₂-NH₂) protons. The coupling constants between the methine and methylene protons can help determine the diastereomeric ratio. | |
| Mass Spectrometry | [M+H]⁺ corresponding to C₈H₁₁ClNO | ESI-MS |
Conclusion and Future Directions
3-Chloromandelonitrile serves as a highly effective and economical starting material for the diastereoselective synthesis of β-amino alcohols. The protocol described provides a reliable method for accessing 2-amino-1-(3-chlorophenyl)ethanol, a valuable intermediate for pharmaceutical research. The chelation-controlled reduction with LiAlH₄ offers a practical approach to controlling the stereochemistry of the newly formed amine center.
Future work can explore the use of chiral reducing agents to achieve enantioselective reduction of the nitrile, providing access to single enantiomers of the β-amino alcohol from the racemic cyanohydrin. Furthermore, the chloro-substituent on the aromatic ring can be exploited in post-synthetic modifications, such as Suzuki or Buchwald-Hartwig couplings, to rapidly generate a diverse array of analogs for structure-activity relationship (SAR) studies.
References
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. [Link]
-
Musacchio, A. J., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature Chemistry. [Link]
-
Yoshida, Y., et al. (2025). Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt. Nature Communications. [Link]
-
Li, W., et al. (2021). Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation. Chemical Communications. [Link]
-
Gellman, S. H., et al. (2004). Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. Journal of the American Chemical Society. [Link]
-
Métro, T.-X., Pardo, D. G., & Cossy, J. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry, 72(17), 6556–6561. [Link]
-
Andersson, P. G., et al. (2006). Catalytic Hydrogenation of Cyanohydrin Esters as a Novel Approach to N‐Acylated β‐Amino Alcohols – Reaction Optimisation by a Design of Experiment Approach. Advanced Synthesis & Catalysis. [Link]
-
You, S.-L., et al. (2015). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters. [Link]
-
Asano, Y., et al. (2018). Enantioselective hydrolysis of mandelonitrile and its derivatives with WT nitrilase and I113M/Y199G mutant. Applied Microbiology and Biotechnology. [Link]
-
Protti, S., et al. (2023). Photochemistry and Acid Catalysis: a Visible Light Route to β-Amino Alcohols. SSRN. [Link]
- Google Patents. (n.d.). A novel method for synthesis of optically pure beta-amino alcohols.
-
Dolliver, D. D. (2018). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Organic Chemistry. [Link]
-
Arote, N. D., & Akamanchi, K. G. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal. [Link]
-
Juaristi, E., & Soloshonok, V. A. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. [Link]
-
Asano, Y., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega. [Link]
-
Rychnovsky, S. D., & Griesgraber, G. (2000). Diastereoselective formation of cyanohydrins from alpha-alkoxy aldehydes. Organic Letters. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
Soloshonok, V. A., et al. (2007). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. Angewandte Chemie International Edition. [Link]
-
Hanefeld, U., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]
-
Tu, S., et al. (2010). Three-component Reaction of Aromatic Aldehyde, Malononitrile and Aliphatic Amine Leading to Different Pyridine Derivatives. Chemical Research in Chinese Universities. [Link]
-
Asano, Y., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega. [Link]
-
ResearchGate. (2020). Enantioselectivity for (R)-2-chloromandelonitrile synthesis of purified enzymes. [Link]
-
Aydin, M., & Yilmaz, M. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Diastereoselective reduction of α-hydroxy ketone. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
Olivo, H. F., & Morales-Nava, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. [Link]
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. rroij.com [rroij.com]
- 3. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile
Welcome to the dedicated technical support guide for the purification of crude 2-(3-Chlorophenyl)-2-hydroxyacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable synthetic intermediate. The inherent instability of cyanohydrins demands carefully considered purification strategies to prevent degradation and ensure high purity. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-(3-Chlorophenyl)-2-hydroxyacetonitrile?
A1: The impurity profile is largely dependent on the synthetic route, but typically includes:
-
Unreacted Starting Materials: Primarily 3-chlorobenzaldehyde and residual cyanide salts (e.g., NaCN, KCN).[1][2]
-
Decomposition Products: The major degradation pathway is the retro-cyanation reaction, which reverts the product back to 3-chlorobenzaldehyde and hydrogen cyanide (or its salt). This is often catalyzed by trace amounts of base or elevated temperatures.[1][3]
-
Side Products: Depending on the reaction conditions, minor side products from condensation or other secondary reactions may be present.
Q2: My product seems to be decomposing during purification. What is the primary cause?
A2: The instability of the cyanohydrin functional group is the root cause. Decomposition is almost always accelerated by two factors:
-
Presence of Base: Even weak bases can catalyze the reverse reaction, breaking the cyanohydrin down into the starting aldehyde and cyanide.[3] Standard laboratory conditions, such as exposure to basic surfaces (e.g., standard silica gel), can trigger this.[1][3]
-
Elevated Temperatures: Many cyanohydrins are thermally labile.[4][5] Applying excessive heat, for instance during solvent evaporation or distillation, can readily cause decomposition.[1][4][5]
Q3: Which purification method is generally the most reliable for this compound?
A3: The optimal method depends on the physical state of your crude product and the primary impurities.
-
For Crystalline Solids: Recrystallization is often the most effective and scalable method for achieving high purity, as it effectively removes soluble impurities like the starting aldehyde into the mother liquor.[1]
-
For Oils or Complex Mixtures: Flash column chromatography on deactivated silica gel is a viable option. However, extreme care must be taken to mitigate on-column decomposition.
-
For Aldehyde Contamination: A pre-purification workup using an aqueous sodium bisulfite wash is highly effective for selectively removing unreacted 3-chlorobenzaldehyde.[1][5]
Q4: How can I accurately assess the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining structural integrity and identifying impurities. The aldehydic proton of any residual 3-chlorobenzaldehyde has a distinct chemical shift (typically 9.5-10.5 ppm) that is easily distinguished from product signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative tool for assessing purity and detecting trace impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive for detecting volatile impurities, particularly the starting aldehyde.[1]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during the purification workflow.
Problem 1: Significant loss of product and decomposition observed during flash column chromatography.
-
Likely Cause: The stationary phase, typically silica gel, possesses acidic silanol groups on its surface. These sites can catalyze the decomposition of the cyanohydrin.[3][6] The prolonged contact time during chromatography exacerbates this issue.
-
Solution Pathway:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the starting eluent containing 0.5-1% triethylamine (or another suitable base like pyridine). This neutralizes the acidic sites and creates a less harsh environment for the cyanohydrin.
-
Switch to an Alternative Stationary Phase: Alumina (neutral or basic) can be a less destructive alternative to silica gel for acid-sensitive compounds.[6]
-
Minimize Contact Time: Use a wider column and apply slight pressure to increase the flow rate, reducing the time the compound spends on the column.
-
Consider an Alternative Method: If decomposition persists, avoid chromatography and opt for recrystallization or an extractive workup.
-
Problem 2: My purified product contains a significant amount of unreacted 3-chlorobenzaldehyde.
-
Likely Cause: The aldehyde has similar polarity to the cyanohydrin product, leading to co-elution during chromatography or co-crystallization during recrystallization.
-
Solution: Perform a liquid-liquid extraction with a sodium bisulfite solution before the main purification step. The bisulfite selectively reacts with the aldehyde to form a water-soluble adduct, which is easily washed away into the aqueous phase.[1] See Protocol 3 for a detailed methodology.
Problem 3: The product decomposes when I try to remove the solvent on the rotary evaporator.
-
Likely Cause: The combination of heat from the water bath and potentially a vacuum that is too strong is causing thermal decomposition.[4][5] Any residual acidic or basic impurities will catalyze this process.
-
Solution Pathway:
-
Lower the Temperature: Set the rotary evaporator water bath to a low temperature (≤30-35°C).
-
Neutralize Before Concentration: If the crude reaction mixture is acidic or basic, perform a neutralizing wash (e.g., with saturated sodium bicarbonate for acid or dilute HCl for base) and dry the organic layer before concentration.
-
Avoid Evaporation to Dryness: Do not evaporate the solvent to a complete solid or thick oil. Leaving a small amount of solvent and removing the rest under high vacuum without heating is a gentler alternative.
-
Problem 4: My product, which should be a solid, remains an oil even after all solvent appears to be removed.
-
Likely Cause: The presence of impurities is disrupting the crystal lattice formation, or there is still residual solvent trapped in the oil.
-
Solution:
-
Trituration: Add a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture. This will often wash away the impurities and induce the crystallization of your product.
-
High Vacuum Drying: Place the oil under a high vacuum for several hours to remove any remaining traces of solvent.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the oil to initiate crystallization.
-
Data Presentation & Key Protocols
Data Tables
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent/System | Polarity | Application Notes |
|---|---|---|
| Toluene | Non-polar | Good for dissolving the product when hot and allowing crystallization upon slow cooling. |
| Dichloromethane/Hexane | Polar/Non-polar | Dissolve crude product in a minimal amount of dichloromethane, then slowly add hexane as an anti-solvent until turbidity is observed. Cool to induce crystallization. |
| Ethyl Acetate/Heptane | Mid-polar/Non-polar | Similar to the DCM/Hexane system, offering a different selectivity for impurity removal. |
| Methanol/Water | Polar/Polar | Dissolve in hot methanol and add water dropwise until the solution becomes cloudy, then allow to cool.[7] |
Table 2: Typical Eluent Systems for Flash Column Chromatography (Note: Always pre-treat silica with 1% Triethylamine in the eluent)
| Eluent System (v/v) | Polarity | Typical Use Case |
|---|---|---|
| 10-40% Ethyl Acetate in Hexanes | Low to Mid | Standard starting point for separating the product from less polar impurities. |
| 5-20% Diethyl Ether in Dichloromethane | Mid | Offers different selectivity compared to ethyl acetate systems. |
| 1-5% Methanol in Dichloromethane | High | For more polar products or to elute strongly retained compounds. Use with caution as methanol can increase solubility of the stationary phase.[6] |
Experimental Protocols
Protocol 1: Purification via Recrystallization
-
Place the crude 2-(3-Chlorophenyl)-2-hydroxyacetonitrile in an Erlenmeyer flask.
-
Add a minimal amount of a hot recrystallization solvent (e.g., toluene) to just dissolve the solid.
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Allow the clear, hot solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Purification via Flash Column Chromatography on Deactivated Silica
-
Prepare the eluent (e.g., 20% Ethyl Acetate in Hexanes) and add triethylamine to a final concentration of 1% (v/v).
-
In a beaker, add the calculated amount of silica gel to the prepared eluent to create a slurry.
-
Pack the chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the compound from the column, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent on a rotary evaporator at low temperature (≤35°C).
Protocol 3: Liquid-Liquid Extraction for Aldehyde Removal (Bisulfite Wash)
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bisulfite solution and shake the funnel vigorously for 2-3 minutes.[1]
-
Allow the layers to separate. The aqueous layer at the bottom will contain the bisulfite adduct of the aldehyde.
-
Drain and discard the aqueous layer.
-
Wash the organic layer sequentially with deionized water and then with brine to remove residual bisulfite and water.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter or decant the dried solution and remove the solvent under reduced pressure to yield the aldehyde-free crude product, which can then be further purified.
Visualized Workflows
A logical approach is critical for efficient purification. The following diagrams illustrate decision-making processes for method selection and troubleshooting.
Caption: Troubleshooting workflow for diagnosing low product yield.
References
-
MDPI. (2024, October 11). A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides. [Link]
-
PMC. (2025, February 6). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. [Link]
-
Organic Syntheses. (n.d.). Mandelic Acid. Organic Syntheses Procedure. [Link]
-
Oreate AI. (2026, January 28). Beyond the Lab Bench: Understanding Cyanohydrins and Their Preparation. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Organic Syntheses Procedure. [Link]
-
YouTube. (2016, December 27). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. [Link]
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN112341361A - Preparation method of mandelonitrile - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting low enantiomeric excess in 3-chloromandelonitrile biocatalysis
Welcome to the technical support center for the biocatalytic synthesis of 3-chloromandelonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common challenge in this process: achieving high enantiomeric excess (ee). The following resources are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Initial Troubleshooting Workflow
Low or inconsistent enantiomeric excess is a frequent hurdle in the hydroxynitrile lyase (HNL)-catalyzed synthesis of chiral cyanohydrins like 3-chloromandelonitrile. Before delving into specific reaction parameters, it is crucial to rule out systemic and analytical errors. Follow this initial workflow to diagnose the root cause of the problem.
Caption: Initial workflow for troubleshooting low enantiomeric excess.
Frequently Asked Questions (FAQs) & In-Depth Troubleshooting
This section addresses specific problems with detailed scientific explanations and actionable solutions.
Question 1: My enantiomeric excess is low from the very start of the reaction. What is the most likely cause?
Answer: A consistently low ee from the beginning of the reaction strongly points to a significant contribution from the non-enzymatic, chemical synthesis of 3-chloromandelonitrile. This background reaction is non-selective and produces a racemic mixture (a 50:50 mix of R- and S-enantiomers), which directly dilutes the enantiopure product from your HNL catalyst.[1]
The primary factor governing this chemical reaction is pH . The key is the equilibrium between hydrogen cyanide (HCN) and the cyanide anion (CN⁻). The cyanide anion is a much stronger nucleophile than HCN and is responsible for the non-enzymatic attack on the aldehyde. At higher pH values, the equilibrium shifts towards the cyanide anion, dramatically increasing the rate of the racemic background reaction.[2][3]
Caption: Competition between enzymatic and chemical synthesis pathways.
Solutions & Recommendations:
-
Lower the Reaction pH: This is the most critical parameter. The optimal pH for suppressing the background reaction is typically between 3.5 and 5.0 for many HNLs.[4][5] You must perform a pH optimization study to find the "sweet spot" where the enzyme retains good activity but the chemical reaction is minimized.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 400 mM citrate buffer) can help maintain the desired low pH throughout the reaction, especially as the reaction progresses.[6][7]
-
Consider a Two-Phase System: Using a biphasic system with an organic solvent (e.g., methyl tert-butyl ether, diisopropyl ether) and a low-pH aqueous buffer is a standard strategy.[4] This setup allows for high substrate loading in the organic phase while keeping the aqueous concentration low, and the enzymatic reaction occurs at the interface or in the aqueous phase where the pH is controlled.
| Parameter | Effect on Enzymatic Rate | Effect on Chemical Rate | Typical Impact on Final ee | Reference |
| Low pH (3.5-5.0) | May slightly decrease | Strongly Suppressed | High | [5] |
| Neutral/High pH (>6.0) | Varies by enzyme | Strongly Accelerated | Low | [2][3] |
| Low Temperature (10-25 °C) | Decreased | Decreased | Generally Higher | [5][8] |
| High Temperature (>35 °C) | Increased (to a point) | Significantly Increased | Generally Lower | [5] |
Question 2: The reaction starts with a high ee, but it decreases over time. Why is this happening?
Answer: A decline in enantiomeric excess during the reaction, after an initially high value, suggests one of two possibilities:
-
Product Racemization: The chiral 3-chloromandelonitrile product may be unstable under the reaction conditions and slowly racemizing. This can be exacerbated by pH, temperature, or the presence of certain species in the reaction mixture.
-
Product Inhibition and Reaction Reversibility: Hydroxynitrile lyases catalyze a reversible reaction.[9] As the product concentration builds up, the rate of the reverse reaction (cleavage of the cyanohydrin back to the aldehyde and HCN) increases. If the forward reaction rate slows down due to substrate depletion or enzyme inhibition, the reverse reaction can become significant, potentially leading to a loss of ee, especially if there is a slight preference for one enantiomer in the cleavage reaction under those conditions. The accumulation of product can also inhibit the enzyme, slowing the forward reaction.[10][11]
Solutions & Recommendations:
-
In Situ Product Protection/Removal: A powerful strategy is to convert the product into a more stable derivative as it is formed. For example, in a two-phase system, immediate protection of the cyanohydrin's hydroxyl group (e.g., by acetylation) in the organic phase can prevent its degradation or participation in the reverse reaction.[4]
-
Optimize Reaction Time: Monitor the reaction progress and stop it when the optimal balance of conversion and enantiomeric excess is reached, before significant product degradation occurs.
-
Consider Enzyme Immobilization: Immobilized enzymes can sometimes offer improved stability and may alter the local microenvironment around the enzyme, potentially reducing product inhibition effects and improving operational stability.[12][13] This also facilitates easier removal of the biocatalyst to quench the reaction.
Question 3: My results are not reproducible. Sometimes the ee is high, and other times it's low. What should I check?
Answer: Poor reproducibility is often traced back to subtle inconsistencies in reagents, equipment, or procedure.
Causality Checklist:
-
Solvent Quality: The enantioselectivity of enzymatic reactions can be highly sensitive to the solvent environment.[14][15] The presence of trace amounts of water, peroxides, or other impurities in organic solvents can drastically affect enzyme performance.[16] Polar or Lewis basic solvents can sometimes reduce ee by altering the transition state of the reaction.[17]
-
Atmosphere Control: If your enzyme is sensitive to oxygen, inconsistent inert gas (N₂ or Ar) blanketing can lead to variable enzyme deactivation and, consequently, variable performance.
-
Temperature Fluctuations: Inconsistent temperature control can lead to variable rates of the background chemical reaction, causing fluctuations in the final ee.[5]
-
Substrate Purity: Impurities in the 3-chlorobenzaldehyde starting material can inhibit the enzyme or participate in side reactions.[16]
-
Enzyme Activity Variation: If you are using a crude lysate or an older batch of enzyme, the specific activity may not be consistent, leading to different reaction kinetics and final ee values.
| Solvent Type | Typical Effect on Enantioselectivity | Rationale | Reference |
| Non-polar, Aprotic (e.g., Hexane, MTBE) | Generally High | Minimally interacts with the enzyme's hydration shell and transition state. Good for two-phase systems. | [17] |
| Polar, Aprotic (e.g., THF, Acetonitrile) | Variable, often Lower | Can strip essential water from the enzyme or interact with the catalyst, altering its conformation. | [17] |
| Protic (e.g., Methanol, Ethanol) | Generally Low | Can compete with the substrate for binding in the active site and disrupt the enzyme's hydrogen-bonding network. | [17] |
Key Experimental Protocols
Protocol 1: Validation of Chiral Analytical Method
Objective: To ensure the accuracy and reliability of the enantiomeric excess measurement.
Methodology:
-
Baseline Separation: Inject a certified racemic standard of 3-chloromandelonitrile to confirm that your chiral HPLC or GC method can achieve baseline separation of the two enantiomers (Resolution > 1.5).
-
Linearity Check: Prepare a series of samples with known ratios of the two enantiomers (e.g., 99:1, 95:5, 80:20, 50:50).
-
Calibration Curve: Plot the peak area ratio of the minor enantiomer to the major enantiomer against their known concentration ratio. The correlation coefficient (r²) of the resulting line should be ≥ 0.99.[16]
-
Limit of Quantification (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified, ensuring you can accurately measure high ee values (e.g., >99%).[18]
Protocol 2: Reaction pH Optimization
Objective: To determine the optimal pH for maximizing ee by suppressing the non-enzymatic reaction.
Methodology:
-
Prepare Buffers: Prepare a series of buffers (e.g., 0.4 M citrate) with varying pH values (e.g., 3.5, 4.0, 4.5, 5.0, 5.5, 6.0).
-
Set Up Parallel Reactions: In separate vials, set up identical reactions using a two-phase system (e.g., MTBE and the aqueous buffer, 1:1 v/v).
-
Initiate Reaction: Add 3-chlorobenzaldehyde to the organic phase and the cyanide source (e.g., KCN) and HNL to the aqueous buffer phase.
-
Stir Vigorously: Ensure efficient mixing between the two phases at a constant, controlled temperature (e.g., 25 °C).[5]
-
Monitor Progress: Take samples from the organic phase at regular intervals (e.g., 1h, 4h, 8h, 24h).
-
Analyze: Quench the reaction in the sample (e.g., by adding acid and extracting) and analyze the conversion and enantiomeric excess by your validated chiral method.
-
Plot Data: Plot ee vs. pH and conversion vs. pH to identify the optimal pH that provides the best balance of high ee and acceptable reaction rate.
References
- (2025). Time in Honolulu County, US. Google.
- von Langermann, J., et al. (2008). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values. Bioprocess and Biosystems Engineering, 31(3), 155-161.
- Bracco, P., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(26), 6375-6389.
- von Langermann, J., et al. (2008). Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values.
- Various Authors. (n.d.). Effects of pH on enantioselective cleavage of rac‐NPE.
- Dadashipour, M., et al. (2015). Discovery and molecular and biocatalytic properties of hydroxynitrile lyase from an invasive millipede, Chamberlinius hualienensis. PNAS, 112(34), 10669-10674.
- M-CSA. (n.d.). (S)-hydroxynitrile lyase.
- BenchChem. (2025).
- Al-Hetlani, E., et al. (n.d.).
- Nuylert, A., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. ACS Omega, 5(42), 27433–27443.
- Shaikh, R. R., & D'Oca, M. G. M. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing.
- Sharma, M., & Sharma, N. (n.d.). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. Request PDF.
- Bauer, M., et al. (1999). Kinetic studies on the enzyme (S)-hydroxynitrile lyase from hevea brasiliensis using initial rate methods and progress curve analysis. Biotechnology and Bioengineering, 62(1), 20-29.
- Various Authors. (n.d.). AtHNL‐CatIBs catalyzed synthesis of different chiral cyanohydrins.
- Corredor, C., et al. (2023). Can a Hydroxynitrile Lyase Catalyze an Oxidative Cleavage?
- Clifton, J. G., & Jackson, C. J. (n.d.). Catalytic promiscuity of ancestral esterases and hydroxynitrile lyases. PMC - NIH.
- Hamlin, J. A., et al. (n.d.).
- Guajardo, N., et al. (n.d.).
- Kumar, V., et al. (2025).
- Wescott, C. R., & Klibanov, A. M. (n.d.). How can the solvent affect enzyme enantioselectivity? Journal of the American Chemical Society.
- Gassner, G., et al. (n.d.).
- Fernandez-Lafuente, R. (n.d.).
- Wikipedia. (n.d.). (S)-hydroxynitrile lyase. Wikipedia.
- Moody, T. S., & Federsel, H.-J. (n.d.).
- Sharma, M., et al. (2017).
- de la Al-da, A., et al. (2025).
- Fechter, M. H., & Griengl, H. (n.d.). Hydroxynitrile Lyases: Biological Sources and Application as Biocatalysts. Food Technology and Biotechnology.
- Nuylert, A., et al. (2020). Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase from Parafontaria laminata Millipedes for (R)-2-Chloromandelonitrile Synthesis. Semantic Scholar.
- Moody, T. S., & Federsel, H.-J. (2025). (PDF) Recent Trends in Enzyme Immobilization—Concepts for Expanding the Biocatalysis Toolbox.
- Guterl, J.-K., et al. (n.d.). Hydroxynitrile Lyases for Biocatalytic Synthesis of Chiral Cyanohydrins. Request PDF.
- Various Authors. (n.d.). Hydroxynitrile lyase. SciSpace.
- Various Authors. (2014). In enzyme kinetics does this signify substrate inhibition or product inhibition?.
- Robustini, L., & Paradisi, F. (2023).
- van der Deen, H., et al. (n.d.).
- Waters Corporation. (n.d.). Low Level Enantiomeric Impurity Analysis Using the Acquity UPSFC System.
- Nuylert, A., et al. (n.d.). Enantioselectivity for (R)-2-chloromandelonitrile synthesis of purified...
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ftb.com.hr [ftb.com.hr]
- 10. Kinetic studies on the enzyme (S)-hydroxynitrile lyase from hevea brasiliensis using initial rate methods and progress curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advancements in enzyme immobilization on magnetic nanomaterials: toward sustainable industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stabilization & Storage of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile
Introduction
You are likely accessing this guide because you have observed degradation in your batch of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile (also known as 3-chloromandelonitrile). Common symptoms include a shift in color (yellowing/browning), a distinct "bitter almond" odor, or inconsistent yield in subsequent nucleophilic substitutions.
This compound is a cyanohydrin .[1][2][3] By definition, cyanohydrins are not static molecules; they exist in a dynamic equilibrium with their parent aldehyde and hydrogen cyanide (HCN). This guide provides the thermodynamic and kinetic interventions required to pause this equilibrium and ensure the integrity of your material.
Module 1: The Degradation Mechanism (The "Why")
To stabilize this compound, you must understand what drives it apart. The degradation is not a random oxidation; it is a base-catalyzed retro-cyanohydrin reaction .
Q: Why is my sample turning yellow and smelling like almonds?
A: The "almond" smell is Hydrogen Cyanide (HCN) and 3-chlorobenzaldehyde releasing from the molecule. The yellow/brown color is a secondary effect caused by the polymerization of the free aldehyde and HCN under basic conditions.
Even the surface of standard borosilicate glass is slightly alkaline enough to trigger this reaction.
Mechanism Visualization
Figure 1: The retro-cyanohydrin equilibrium. Note that acid (green arrow) pushes the reaction back toward the stable cyanohydrin, while base (grey/red path) accelerates decomposition.
Module 2: Storage Protocols (The "How")
The following protocol is the "Gold Standard" for storing 3-chloromandelonitrile. This system relies on two pillars: Acidification (Kinetic Control) and Temperature (Thermodynamic Control).
Protocol 1: The Acid Stabilization System
Objective: Neutralize alkaline impurities and inhibit the retro-reaction.
-
Select a Stabilizer:
-
Preferred: Concentrated Sulfuric Acid (
) or Phosphoric Acid ( ). -
Alternative: p-Toluenesulfonic acid (pTsOH) if a solid stabilizer is preferred.
-
Do NOT use: Carboxylic acids (acetic acid) are often too weak to counteract strong surface alkalinity over long periods.
-
-
Dosage:
-
Add 0.1% to 0.5% by weight of the acid to the cyanohydrin.
-
Example: For 100g of 3-chloromandelonitrile, add 100-500 mg (approx. 2-3 drops) of Conc.
.
-
-
Mixing:
-
If the compound is liquid (it is an oil/low-melting solid): Stir vigorously for 10 minutes to disperse the acid.
-
If solid: Dissolve in a minimum amount of inert solvent (e.g.,
), add acid, and remove solvent in vacuo below 30°C.
-
Protocol 2: Environmental Control
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C (Freezer) | The equilibrium constant ( |
| Container | Acid-Washed Glass or HDPE | Standard glass leaches sodium silicates (basic). Acid-wash glass with 1M HCl or use plastic (HDPE) which is non-alkaline. |
| Headspace | Argon or Nitrogen | Excludes moisture.[1][2][4][5] Water can hydrolyze the nitrile group to an amide/acid, a separate degradation pathway from the aldehyde reversion. |
| Light | Amber Glass / Foil | While less critical than pH, UV light can promote radical oxidation of the benzylic position. |
Module 3: Troubleshooting & FAQs
This section addresses specific observations from the lab bench.
Q: My sample has turned dark brown. Can I purify it?
A: Proceed with extreme caution. The brown color indicates polymerization of degradation products.
-
Small amounts (<5g): You can attempt rapid purification via silica plug filtration. Crucial: You must acidify the silica gel first (flush with 1% acetic acid in eluent) because standard silica is slightly acidic but often contains basic impurities that will decompose the product on the column.[3]
-
Large amounts: Discard. Distillation is dangerous due to the risk of HCN gas evolution and accelerated decomposition at boiling points.
Q: I need to use the compound in a basic reaction (e.g., with an amine). What do I do?
A: This is a common synthesis step (e.g., Strecker synthesis).
-
Keep the reaction cold (0°C to -10°C).
-
Add the base slowly .
-
The base will shift the equilibrium toward the aldehyde/HCN transiently, but if the nucleophile (amine) is potent, it will trap the species.
-
Do not pre-mix the cyanohydrin with base and let it stand; it will decompose before reacting.
Troubleshooting Decision Tree
Figure 2: Workflow for assessing material integrity.
Module 4: Safety & Handling (Critical)
WARNING: The degradation of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile releases Hydrogen Cyanide (HCN) . HCN is a systemic chemical asphyxiant.
-
HCN Monitoring: Never open aged bottles outside of a fume hood. If possible, use a handheld HCN monitor (e.g., Dräger Pac 8000) near the bottle opening.
-
Spill Control: Do not clean spills with acid (which promotes HCN gas release from cyanide salts, though less relevant here) or strong base (which accelerates decomposition). Absorb with inert material (vermiculite) and treat with bleach (sodium hypochlorite) to oxidize the cyanide only if you have a validated protocol. Otherwise, seal in a waste drum.
-
PPE: Standard nitrile gloves are permeable to HCN gas over time. Double glove and change immediately upon contamination.
References
-
Mowry, D. T. (1948). The Preparation of Nitriles.[1][4][6] Chemical Reviews, 42(2), 189–283.
- Establishes the fundamental instability of cyanohydrins and the equilibrium constants.
-
Corson, B. B., Dodge, R. A., Harris, S. A., & Yeaw, J. S. (1941). Mandelonitrile.[3][7] Organic Syntheses, Coll. Vol. 1, p.336.
- Provides the foundational protocol for stabilizing mandelonitriles using mineral acids (H2SO4).
-
Pohanish, R. P. (2011). Sittig's Handbook of Toxic and Hazardous Chemicals and Carcinogens (6th Ed.). William Andrew.
- Authoritative source on the safety profiles and decomposition hazards of cyanohydrins.
-
Griengl, H., et al. (2000). Enzymatic Hydrolysis of Cyanohydrins. Chemistry – A European Journal, 6(15).
- Discusses the pH dependence of cyanohydrin stability in the context of bioc
Sources
- 1. Hydroxyacetonitrile | HOCH2CN | CID 7857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycolonitrile - Wikipedia [en.wikipedia.org]
- 3. Mandelonitrile Supplier|Benzaldehyde Cyanohydrin|CAS 532-28-5 [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. CN112341361A - Preparation method of mandelonitrile - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Purification of 3-Chloromandelonitrile
Welcome to the technical support center for the purification of 3-chloromandelonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of unreacted aldehyde from 3-chloromandelonitrile mixtures. Our goal is to equip you with the knowledge to overcome common purification challenges and ensure the integrity of your final product.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of 3-chloromandelonitrile and offers targeted solutions.
Issue 1: Incomplete Aldehyde Removal After Aqueous Workup
Question: I've performed a standard aqueous workup, but NMR/GC-MS analysis still shows a significant amount of unreacted 3-chlorobenzaldehyde. What's going wrong?
Answer: This is a frequent challenge. While a simple water wash can remove some water-soluble impurities, it is often insufficient for completely removing unreacted aldehydes, especially if they have limited water solubility. The equilibrium of the cyanohydrin formation reaction is reversible, and without specific measures to capture the aldehyde, it will persist in the organic layer.[1]
Root Cause Analysis and Recommended Actions:
-
Inadequate Phase Separation: Emulsions can trap the aldehyde in the organic layer.
-
Solution: Add brine (saturated NaCl solution) during the aqueous wash to break up emulsions and improve phase separation.[2]
-
-
Insufficient Washing: A single water wash may not be enough.
-
Solution: Perform multiple washes with deionized water or brine.
-
-
Ineffective Aldehyde Sequestration: Standard aqueous washes do not actively remove the aldehyde.
Workflow for Aldehyde Removal using Sodium Bisulfite Extraction
Sources
- 1. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Technical Support: 3-Chloromandelonitrile Solubilization & Stability
Ticket ID: #CMN-SOL-001 Subject: Resolving Solubility vs. Stability Conflicts in Aqueous Media Assigned Specialist: Senior Application Scientist, Biocatalysis & Process Chemistry[1]
Introduction: The Solubility-Stability Paradox
Welcome to the technical support center. If you are working with 3-chloromandelonitrile (also known as m-chloromandelonitrile), you are likely facing a fundamental physicochemical conflict: The Solubility-Stability Paradox .
-
Solubility Issue: As a lipophilic aromatic cyanohydrin, 3-chloromandelonitrile is poorly soluble in pure water.
-
Stability Issue: Cyanohydrins are chemically unstable in neutral-to-basic aqueous media. They undergo reversible dissociation into 3-chlorobenzaldehyde and Hydrogen Cyanide (HCN) .
Crucial Warning: This dissociation is driven by pH. While raising pH often helps dissolve acidic compounds, raising the pH of a cyanohydrin solution above 6.0 accelerates its decomposition, releasing toxic HCN gas and precipitating the insoluble aldehyde.
Part 1: The Mechanic (Why is this happening?)
To troubleshoot effectively, you must understand the equilibrium governing your substrate.
The Cyanohydrin Equilibrium
At low pH (< 4.0), the equilibrium favors the cyanohydrin (stable). At physiological pH (> 7.0), which is required for most nitrilase/hydratase enzymes, the equilibrium shifts toward dissociation.
Figure 1: The competing pathways. High pH promotes solubility of the product but decomposition of the substrate.
Part 2: Troubleshooting Guide (FAQ)
Q1: "I tried heating the solution to dissolve the solid, but it turned yellow and smells like bitter almonds."
Diagnosis: Thermal decomposition. Explanation: Heating aqueous cyanohydrins accelerates the dissociation into aldehyde (yellowing/oiling out) and HCN (bitter almond smell). Solution:
-
Never heat 3-chloromandelonitrile in water above 30°C.
-
Protocol Change: Dissolve the compound in a water-miscible organic solvent (DMSO or Methanol) first to create a high-concentration stock, then add this dropwise to your buffer.
Q2: "My enzyme activity is zero. Did the solvent kill it?"
Diagnosis: Solvent Deactivation or Aldehyde Toxicity. Explanation: While cosolvents increase solubility, concentrations >10-20% v/v often denature enzymes. Furthermore, if the cyanohydrin decomposes (see Q1), the resulting 3-chlorobenzaldehyde is often toxic to biocatalysts. Solution:
-
Limit Cosolvents: Keep DMSO or Methanol < 10% (v/v).
-
Switch to Biphasic System: Use an immiscible organic solvent (e.g., Toluene or MTBE) as a reservoir. (See Recommended Workflow below).
Q3: "How do I maintain a stable concentration for kinetic studies?"
Diagnosis: Thermodynamic solubility limit. Solution: Do not attempt to create a supersaturated aqueous solution.
-
Maximum Stable Solubility: Typically < 5-10 mM in pure buffer.
-
Fed-Batch Approach: Continuously feed the substrate at a rate equal to the enzymatic conversion rate. This keeps the free concentration low, minimizing decomposition while maximizing throughput.
Part 3: Recommended Solubilization Workflows
Choose the method based on your application.
Method A: The "Cosolvent Spike" (For Screening/Small Scale)
Best for: Initial enzyme screening, low substrate loading (< 20 mM).[1]
| Parameter | Specification |
| Primary Solvent | Phosphate Buffer (50-100 mM, pH 7.0 - 7.5) |
| Cosolvent | DMSO or Methanol |
| Max Cosolvent % | 5% - 10% (v/v) |
| Preparation | Dissolve substrate in 100% cosolvent first.[1] Add to buffer immediately before adding enzyme. |
Method B: The Biphasic Reservoir (For Production/Scale-up)
Best for: High substrate loading (> 100 mM), preventing substrate inhibition.[1]
This system uses an organic phase to hold the bulk of the 3-chloromandelonitrile, protecting it from hydrolysis. The substrate partitions into the aqueous phase only as the enzyme consumes it.
Protocol:
-
Organic Phase: Dissolve 3-chloromandelonitrile in Toluene or MTBE (Methyl tert-butyl ether) to a concentration of 0.5 - 1.0 M.
-
Aqueous Phase: Prepare Buffer (e.g., Potassium Phosphate, pH 7.5) containing the enzyme.[2]
-
Ratio: Mix Organic:Aqueous at a ratio of 1:9 to 3:7 .
-
Agitation: Vigorous stirring is required to maximize the interfacial area for mass transfer.
Figure 2: Decision tree for selecting the optimal solubilization strategy.
Part 4: Analytical Validation
Do not rely on visual inspection. A clear solution can still contain decomposed aldehyde.
HPLC Method for Quality Control:
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [Gradient or Isocratic 50:50].
-
Detection: UV at 210 nm (amide/acid) and 254 nm (aromatic ring).
-
Key Indicator: 3-chlorobenzaldehyde will elute significantly later (more hydrophobic) than 3-chloromandelonitrile.
References
-
Enzymatic Synthesis of Chiral Mandelic Acid Derivatives. Source: University of Stuttgart. Context: Discusses nitrilase-mediated hydrolysis of mandelonitrile derivatives and the necessity of controlling pH to prevent cyanohydrin decomposition.
-
Discovery and Structural Analysis to Improve the Enantioselectivity of Hydroxynitrile Lyase. Source: ACS Omega (2020). Context: Details the kinetics of 2-chloromandelonitrile (analogous chemistry) and the specific pH windows required for stability vs. activity.
-
Efficient production of (R)-o-chloromandelic acid by deracemization. Source: ResearchGate / Applied Biochemistry and Biotechnology. Context: Validates the use of Toluene-Water (1:9) biphasic systems to handle high concentrations of chloromandelonitriles.[3]
-
Solvent Sustainability in Drug Discovery. Source: NIH / PubMed. Context: Provides data on solvent selection (DMSO, Toluene) and their impact on biocatalytic processes.
Sources
Validation & Comparative
Chiral HPLC methods for separation of 3-chloromandelonitrile enantiomers
An In-Depth Technical Guide to the Chiral HPLC Separation of 3-Chloromandelonitrile Enantiomers
For researchers, medicinal chemists, and professionals in drug development, the stereoselective synthesis and analysis of chiral molecules are paramount. 3-Chloromandelonitrile, a key chiral intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents a common analytical challenge: the accurate and robust separation of its enantiomers. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods, grounded in established principles and supported by representative experimental data, to empower scientists in developing effective separation strategies.
The Significance of Chiral Purity for 3-Chloromandelonitrile
3-Chloromandelonitrile possesses a single stereocenter at the carbon atom bearing the hydroxyl and cyano groups. The spatial arrangement of these groups results in two non-superimposable mirror images, the (R)- and (S)-enantiomers. In biological systems, these enantiomers often exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the ability to resolve and quantify the enantiomeric excess (e.e.) is not merely an analytical task but a critical step in ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Direct enantioseparation by chiral HPLC is the most prevalent and efficient technique for this purpose.[1][2]
The Foundation of Separation: Chiral Recognition on Polysaccharide-Based CSPs
The most successful and widely applied chiral stationary phases (CSPs) for the separation of a broad range of racemates are based on polysaccharide derivatives, namely cellulose and amylose.[3][4] Columns such as Chiralcel® (cellulose-based) and Chiralpak® (amylose-based) are staples in chiral method development.[5]
The mechanism of chiral recognition is a complex phenomenon rooted in the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[6] For a stable complex and effective discrimination to occur, multiple simultaneous interactions are required, often described by the conceptual "three-point interaction model".[3] On polysaccharide CSPs, which adopt a helical polymer structure, these interactions include:
-
Hydrogen Bonding: Interactions between polar groups on the analyte (like the hydroxyl and nitrile groups of 3-chloromandelonitrile) and the carbamate groups on the CSP.
-
π-π Stacking: Interactions between the aromatic ring of the analyte and the phenyl groups of the CSP derivative.
-
Steric Hindrance (Inclusion): The enantiomers fit differently into the chiral grooves or cavities formed by the helical structure of the polysaccharide. The enantiomer that forms a more stable, higher-energy complex will be retained longer on the column.[7]
The choice of mobile phase, typically a non-polar alkane mixed with an alcohol modifier, modulates these interactions to achieve optimal selectivity and resolution.[3]
Comparative Analysis of Leading Chiral HPLC Methods
While numerous CSPs exist, method development for a new chiral molecule often begins by screening a set of columns known for their broad applicability.[3] Based on the structure of 3-chloromandelonitrile (an aromatic compound with hydrogen-bonding capabilities), the most promising candidates are cellulose- and amylose-based CSPs operating in normal phase mode. Here, we compare two leading methods.
Method A: Cellulose-Based Separation (Chiralcel® OD-H)
The Chiralcel® OD-H column utilizes cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector.[8] The regular, linear structure of cellulose often leads to strong hydrogen bonding and dipole-dipole interactions, making it highly effective for analytes with polar functional groups.[5]
Method B: Amylose-Based Separation (Chiralpak® AD-H)
The Chiralpak® AD-H column is packed with amylose tris(3,5-dimethylphenylcarbamate).[5] The helical structure of amylose is more defined, creating deeper chiral grooves. This often results in enhanced steric interactions and π-π stacking, which can lead to different selectivity compared to its cellulose counterpart.[5]
Table 1: Comparison of Representative Chiral HPLC Methods for 3-Chloromandelonitrile
| Parameter | Method A: Chiralcel® OD-H | Method B: Chiralpak® AD-H | Rationale & Expert Insights |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | These two phases are complementary. Differences in the polymer backbone (linear cellulose vs. helical amylose) result in different chiral recognition mechanisms, making them an ideal primary screening set.[5] |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions provide a good balance between efficiency, resolution, and analysis time. |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (90:10, v/v) | A 90:10 alkane/alcohol ratio is a standard starting point in normal phase chiral chromatography, offering a good balance of retention and enantioselectivity.[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column that ensures good performance without generating excessive backpressure.[9] |
| Temperature | 25 °C | 25 °C | Ambient temperature is often sufficient. Temperature can be optimized (e.g., lowered) to improve resolution if initial separation is poor, as enantioselectivity is often temperature-dependent. |
| Detection | UV at 220 nm | UV at 220 nm | The phenyl ring and nitrile group provide strong chromophores for sensitive UV detection at lower wavelengths. |
| Expected Retention (t₁) | ~ 8.5 min | ~ 10.2 min | Amylose-based phases often exhibit stronger retention due to deeper inclusion complexes.[5] |
| Expected Retention (t₂) | ~ 10.1 min | ~ 12.5 min | The second eluting enantiomer forms a more stable complex with the CSP. |
| Selectivity Factor (α) | ~ 1.25 | ~ 1.30 | The selectivity factor (α = k₂/k₁) is a measure of the separation between the two enantiomers. A value > 1.2 is generally considered a good separation. AD-H often shows slightly higher selectivity. |
| Resolution (Rs) | ~ 2.1 | ~ 2.4 | Resolution (Rs) quantifies the baseline separation between the two peaks. An Rs value ≥ 1.5 indicates baseline separation, which is crucial for accurate quantification.[9] |
Note: The performance data presented are representative values based on separations of structurally similar analytes and serve as a robust starting point for method development.
Experimental Protocols & Workflow
Diagram 1: General Workflow for Chiral Method Development
Caption: A systematic workflow for developing a robust chiral HPLC method.
Step-by-Step Protocol for Method A (Chiralcel® OD-H)
This protocol describes a self-validating system for the enantiomeric separation of 3-chloromandelonitrile.
-
System Preparation:
-
Ensure the HPLC system is thoroughly flushed with 2-Propanol to remove any incompatible solvents from previous analyses. Many solvents like acetone or THF can irreversibly damage coated polysaccharide columns.[10]
-
Equilibrate the Chiralcel® OD-H (250 x 4.6 mm, 5 µm) column with the mobile phase (n-Hexane / 2-Propanol, 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 3-chloromandelonitrile at a concentration of 1.0 mg/mL in the mobile phase.
-
Prepare a working standard by diluting the stock solution to 0.1 mg/mL using the mobile phase. Ensure the sample is fully dissolved.
-
-
Chromatographic Analysis:
-
Set the column oven temperature to 25 °C.
-
Set the UV detector wavelength to 220 nm.
-
Inject 10 µL of the working standard solution.
-
Acquire data for approximately 15 minutes.
-
-
Data Evaluation:
-
Identify the two enantiomer peaks.
-
Calculate the selectivity (α) and resolution (Rs) using the chromatography data system software.
-
For quantitative analysis, ensure the resolution (Rs) is ≥ 1.5 for accurate integration of the peak areas.
-
-
Optimization (If Necessary):
-
If resolution is insufficient (Rs < 1.5), decrease the percentage of 2-Propanol in the mobile phase (e.g., to 95:5 n-Hexane/2-Propanol) to increase retention and potentially improve separation.
-
Alternatively, changing the alcohol modifier (e.g., to ethanol) can alter selectivity.[3]
-
If peak shape is poor, consider adding a small amount of an acidic or basic modifier if the sample contains impurities affecting ionization. However, for neutral mandelonitrile, this is typically not required.
-
Understanding the Chiral Recognition Mechanism
The differential retention of 3-chloromandelonitrile enantiomers on a polysaccharide CSP is a result of the sum of subtle energetic differences in their interaction with the chiral selector.
Diagram 2: Key Interactions for Chiral Recognition
Caption: Model of interactions leading to the retention of an enantiomer.
In this model, one enantiomer achieves a more stable, multi-point interaction with the CSP. The combination of hydrogen bonding from the hydroxyl group, π-π stacking of the chlorophenyl ring, and a favorable steric fit within the chiral groove leads to its stronger retention and later elution from the column. The other enantiomer, due to its different 3D configuration, cannot achieve this optimal fit, interacts less strongly, and thus elutes earlier.
Conclusion and Recommendations
The enantiomeric separation of 3-chloromandelonitrile is reliably achieved using polysaccharide-based chiral stationary phases in normal phase mode.
-
Primary Recommendation: A screening approach using both Chiralcel® OD-H and Chiralpak® AD-H columns with a mobile phase of n-Hexane/2-Propanol (90:10, v/v) is the most efficient strategy to identify a suitable separation method.
-
Optimization: Fine-tuning the alcohol content in the mobile phase is the most powerful tool for optimizing resolution and analysis time.
-
Trustworthiness: The protocols described are based on well-established principles of chiral chromatography and represent a robust starting point for developing a validated analytical method suitable for quality control and research environments.[11]
By applying the systematic approach detailed in this guide, researchers can confidently and efficiently develop high-resolution HPLC methods for the critical task of separating 3-chloromandelonitrile enantiomers.
References
-
Zaggout, F. R., et al. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Available at: [Link]
-
Subramanian, G. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Zhang, T., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC. Available at: [Link]
-
Science.gov. (n.d.). chiral hplc method: Topics by Science.gov. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Okamoto, Y., et al. (2016). Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. MDPI. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Daicel CHIRALCEL OD-3 HPLC Analytical Column. Available at: [Link]
-
Zhang, Y., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. MDPI. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Chiral High Performance Liquid Chromatography: Review. Available at: [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 3 Product analysis by HPLC with Chiralcel OD-H column. Available at: [Link]
-
ResearchGate. (2016). (PDF) Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. Available at: [Link]
-
Ghous, T., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Available at: [Link]
-
Semantic Scholar. (2016). Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular. Available at: [https://www.semanticscholar.org/paper/Enantioseparation-Using-Cellulose-Tris(3%2C5-as-Chiral-Okamoto-Ito/743815049b1093120615555c421711202863901b]([Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
Chiral Technologies. (n.d.). Instruction Manual for CHIRALCEL OD-H and CHIRALCEL OJ-H. Available at: [Link]
-
Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Available at: [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. lcms.cz [lcms.cz]
- 8. Daicel CHIRALCEL OD-3 HPLC Analytical Column, 3 μm, ID 4.6 mm x L 150 mm - 14524 Daicel CHIRALCEL OD-3 Analytical Column [14524] - £1,846.17 : UVISON.com [uvison.com]
- 9. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. chiral hplc method: Topics by Science.gov [science.gov]
Validating purity of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile via elemental analysis
Title: Validating Purity of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile: A Comparative Guide to Elemental Analysis
Executive Summary
In pharmaceutical intermediate synthesis, 2-(3-Chlorophenyl)-2-hydroxyacetonitrile (also known as 3-chloromandelonitrile) presents a unique validation challenge. As a cyanohydrin, it is chemically labile, prone to reversible decomposition into 3-chlorobenzaldehyde and hydrogen cyanide (HCN), and often hygroscopic.
While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it is "blind" to inorganic salts, moisture, and trapped solvents. Consequently, Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the definitive method for validating the bulk "dry weight" purity of this compound.
This guide outlines the protocol for validating 3-chloromandelonitrile via EA, compares its efficacy against HPLC and qNMR, and provides a troubleshooting framework for common deviations caused by cyanohydrin instability.
Technical Profile & Theoretical Values
Before experimental validation, the theoretical elemental composition must be established.
-
IUPAC Name: 2-(3-Chlorophenyl)-2-hydroxyacetonitrile
-
Molecular Formula:
-
Molecular Weight: 167.59 g/mol
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass (avg) | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 8 | 12.011 | 96.09 | 57.34% |
| Hydrogen (H) | 6 | 1.008 | 6.05 | 3.61% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 8.36% |
| Chlorine (Cl) | 1 | 35.45 | 35.45 | 21.15% |
| Oxygen (O) | 1 | 15.999 | 16.00 | 9.54% |
Critical Threshold: For publication in top-tier journals (e.g., J. Org. Chem., J. Med. Chem.), experimental values must fall within
of these theoretical percentages [1].
Comparative Analysis: EA vs. HPLC vs. qNMR
To understand where EA fits in the validation workflow, we must compare it with alternative methodologies.
Table 2: Performance Comparison of Purity Validation Methods
| Feature | Elemental Analysis (EA) | HPLC (UV-Vis) | Quant. NMR (qNMR) |
| Primary Scope | Bulk Purity (Elemental Composition) | Organic Impurity Profiling | Structural ID & Absolute Purity |
| Blind Spots | Isomers (cannot distinguish structural isomers) | Water, Inorganic Salts, Solvents | Low sensitivity (requires >5mg) |
| Cyanohydrin Specifics | Detects N loss (decomposition to HCN) | May degrade on column; requires specific response factors | Good for detecting aldehyde reversion |
| Precision | High ( | High (Area %) | Moderate ( |
| Sample Destructive? | Yes (Combustion) | No (Recovery possible) | No |
The Validation Decision Matrix
The following diagram illustrates when to prioritize EA versus HPLC based on the impurity profile.
Figure 1: Decision matrix for selecting the appropriate validation method based on analytical needs.
Experimental Protocol: CHN Analysis of Cyanohydrins
Handling 2-(3-Chlorophenyl)-2-hydroxyacetonitrile requires precautions due to the equilibrium release of HCN.
Step 1: Sample Preparation (Critical)
-
Drying: The sample must be dried to constant weight. However, avoid high heat (>40°C) or high vacuum for extended periods, as this shifts the equilibrium toward decomposition (loss of HCN).
-
Recommended: Desiccator with
at room temperature for 24 hours.
-
-
Homogenization: If the sample is crystalline, lightly crush it to a fine powder to ensure uniform combustion.
Step 2: Instrument Setup (Combustion)
-
Technique: Dynamic Flash Combustion (Dumas Method).
-
Carrier Gas: Helium (High Purity >99.999%).
-
Oxidant: Oxygen (High Purity).
-
Combustion Temp: >950°C (Required to break the stable benzene ring).
-
Reduction Temp: ~650°C (Copper column to convert
to ).
Step 3: The Workflow
-
Blank Run: Run 3 empty tin capsules to establish the baseline.
-
Calibration (K-Factor): Run a standard (e.g., Acetanilide or Sulfanilamide) that closely matches the %N of the target (~8%).
-
Acetanilide:[1] C=71.09%, H=6.71%, N=10.36%.
-
-
Weighing: Weigh 1.5 – 2.5 mg of the sample into a tin capsule. Fold the capsule tightly to exclude atmospheric nitrogen.
-
Note: Weighing must be rapid to prevent moisture absorption (hygroscopic nature).
-
-
Analysis: Inject sample. The combustion gases (
) are separated (GC column) and detected (TCD).[1][2]
Data Interpretation & Troubleshooting
The cyanohydrin functionality introduces specific failure modes in EA.
The Decomposition Pathway
Understanding why results fail is key to fixing the synthesis or purification.
Figure 2: Decomposition pathway of cyanohydrins leading to Nitrogen loss.
Troubleshooting Table
| Observation | Diagnosis | Root Cause | Corrective Action |
| Low % Carbon | Solvent Entrapment | Inorganic salts or non-combustible impurities present. | Recrystallize to remove salts; check ash content. |
| High % Hydrogen | Moisture | Sample is hygroscopic (absorbed | Dry over |
| Low % Nitrogen | Decomposition | Loss of HCN gas due to instability or heating. | Do not heat dry. Repurify and dry at RT. Check NMR for aldehyde peak. |
| High % Nitrogen | Solvent Entrapment | Trapped N-containing solvent (e.g., DMF, Pyridine). | Check NMR for solvent peaks; extensive drying required. |
Calculation Example
-
Theoretical N: 8.36%
-
Experimental N: 8.10%
-
Difference: 0.26%
-
Verdict: PASS (Within <0.4% limit).
-
Experimental N: 7.80%
-
Difference: 0.56%
-
Verdict: FAIL (Likely decomposition/HCN loss).
References
-
American Chemical Society (ACS). (2023). Author Guidelines for Publication: Characterization of New Compounds. Retrieved from [Link]
-
PubChem. (n.d.).[3] Compound Summary: 2-Hydroxyacetonitrile (Analogous Chemistry).[3][4] National Library of Medicine. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Contextual grounding for qNMR comparison).
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxyacetonitrile | HOCH2CN | CID 7857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acetonitrile, hydroxy- (CAS 107-16-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. benchchem.com [benchchem.com]
- 6. enovatia.com [enovatia.com]
Safety Operating Guide
Proper Disposal of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile, a compound that combines the chemical properties of a cyanohydrin and a chlorinated aromatic hydrocarbon. Understanding the dual nature of this molecule is critical to mitigating risks and ensuring compliance with safety regulations. This document moves beyond a simple checklist, offering a scientifically grounded rationale for each step to empower laboratory personnel with the knowledge to maintain a safe and efficient work environment.
Understanding the Hazard Profile
2-(3-Chlorophenyl)-2-hydroxyacetonitrile is not a commonplace laboratory reagent. Its structure presents a dual-hazard profile that must be respected throughout its lifecycle in the laboratory, from receipt to disposal.
-
Cyanohydrin Moiety: Cyanohydrins are notorious for their potential to release highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[1] This decomposition can be initiated by contact with acids, certain metals, or even atmospheric moisture over time. The acute toxicity of HCN is a primary safety concern.
-
Chlorinated Aromatic Moiety: Chlorinated aromatic compounds are a class of chemicals recognized for their persistence in the environment and potential for long-term toxicity.[2] As such, they are often subject to stringent disposal regulations to prevent environmental contamination.
Due to this dual-hazard nature, 2-(3-Chlorophenyl)-2-hydroxyacetonitrile must be treated as a hazardous waste, requiring a dedicated and carefully planned disposal pathway.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 2-(3-Chlorophenyl)-2-hydroxyacetonitrile in any capacity, including preparation for disposal, the correct PPE is mandatory. The following table outlines the minimum required PPE, with explanations for the necessity of each.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes of the chemical or decontamination solutions. |
| Hand Protection | Double-gloving with nitrile gloves | Provides a robust barrier against dermal absorption. The outer glove should be removed and disposed of immediately after handling. |
| Body Protection | A buttoned lab coat and a chemical-resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood | Prevents inhalation of any potential hydrogen cyanide gas or dust from the solid compound. |
Segregation and Storage of Waste
Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions.
dot
Caption: Waste Segregation Workflow for 2-(3-Chlorophenyl)-2-hydroxyacetonitrile.
Key Principles of Waste Segregation:
-
Dedicated Waste Containers: All waste streams containing 2-(3-Chlorophenyl)-2-hydroxyacetonitrile must be collected in separate, clearly labeled, and dedicated hazardous waste containers.
-
Solid Waste: Contaminated solid materials such as gloves, weighing paper, and absorbent pads should be placed in a designated, lined, and sealed hazardous waste container.[3]
-
Liquid Waste: Unused or waste 2-(3-Chlorophenyl)-2-hydroxyacetonitrile, along with the initial rinses from decontamination procedures, must be collected in a chemically compatible container (e.g., high-density polyethylene - HDPE). This container must be kept closed when not in use and stored in secondary containment.
-
AVOID Acids: Under no circumstances should acidic waste be mixed with cyanide-containing waste. This can lead to the rapid and life-threatening evolution of hydrogen cyanide gas.[3]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-(3-Chlorophenyl)-2-hydroxyacetonitrile," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
Step-by-Step Disposal and Decontamination Protocol
The following protocol outlines the necessary steps for the safe disposal of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile and the decontamination of associated labware and surfaces. All steps must be performed inside a certified chemical fume hood while wearing the appropriate PPE.
Part 1: Disposal of Bulk Material and Contaminated Solids
-
Transfer: Carefully transfer any remaining solid 2-(3-Chlorophenyl)-2-hydroxyacetonitrile into a designated solid hazardous waste container.
-
Collection of Contaminated Items: Place all contaminated disposable items, including gloves (after removal), weighing boats, and absorbent paper, into the same solid hazardous waste container.
-
Seal and Label: Securely seal the container and ensure it is properly labeled for pickup by your institution's environmental health and safety (EHS) department.
Part 2: Decontamination of Glassware and Surfaces
Decontamination is a critical step to ensure that no residual chemical remains on surfaces or in glassware, which could pose a risk to other laboratory personnel. The following two-step decontamination process is recommended for cyanohydrins.
-
Alkaline Rinse:
-
Prepare a pH 10 buffer solution.
-
Rinse all contaminated glassware and surfaces thoroughly with the pH 10 buffer solution. This initial alkaline rinse helps to stabilize the cyanohydrin and prevent the formation of hydrogen cyanide.
-
Collect all rinsate in a designated liquid hazardous waste container.
-
-
Oxidative Deactivation:
-
Prepare a fresh 10% bleach solution (sodium hypochlorite).
-
After the alkaline rinse, wash the glassware and surfaces with the 10% bleach solution. The bleach will oxidize and deactivate the cyanide functional group.
-
Allow the bleach solution to remain in contact with the surfaces for at least 10 minutes.
-
Collect the bleach washings in the same liquid hazardous waste container.
-
-
Final Cleaning: After decontamination, glassware can be washed with soap and water.
dot
Caption: Decontamination Workflow for Items Contaminated with 2-(3-Chlorophenyl)-2-hydroxyacetonitrile.
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is crucial. The response will depend on the size of the spill.
Small Spills (Inside a Chemical Fume Hood)
-
Alert Personnel: Immediately alert others in the laboratory.
-
Containment: If it is safe to do so, contain the spill with an absorbent material like vermiculite or a chemical spill pillow.
-
Decontamination:
-
Gently cover the spill with a paper towel or absorbent pad.
-
Carefully apply the pH 10 buffer solution to the absorbent material to prevent dust formation and stabilize the compound.
-
Allow the buffer to sit for at least 10 minutes.
-
Using forceps or other tools, carefully transfer the contaminated absorbent material into the solid hazardous waste container.
-
Wipe the area with a fresh absorbent pad soaked in the pH 10 buffer.
-
Follow up with a wipe-down using a 10% bleach solution.
-
-
Disposal: Place all contaminated cleaning materials into the solid hazardous waste container.
Large Spills or Spills Outside a Fume Hood
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Notify your laboratory supervisor and your institution's EHS department.
-
SECURE: If possible and safe, close the doors to the affected area to contain any potential vapors.
-
DO NOT ATTEMPT TO CLEAN: A large spill or a spill outside of a fume hood should only be handled by trained emergency response personnel.
Final Disposal Pathway
All collected hazardous waste containing 2-(3-Chlorophenyl)-2-hydroxyacetonitrile must be disposed of through your institution's certified hazardous waste management program. This typically involves incineration at a licensed facility.[4] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.
By adhering to these scientifically sound and field-proven procedures, researchers can ensure the safe and compliant disposal of 2-(3-Chlorophenyl)-2-hydroxyacetonitrile, protecting themselves, their colleagues, and the environment.
References
-
LookChem. (n.d.). (S)-(-)-2-hydroxy-2-(3-chlorophenyl)acetonitrile Safety Data Sheets(SDS). Retrieved from [Link]
- Hitchman, M. L., et al. (n.d.).
-
INCHEM. (n.d.). Material Safety Data Sheet: Acetone Cyanohydrin. Retrieved from [Link]
-
University of Victoria. (2022, May 18). Cyanides. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
